![molecular formula C26H20N4O5 B2522743 N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-59-2](/img/no-structure.png)

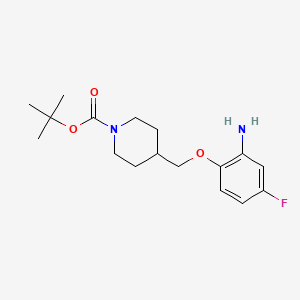

N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents to the acetamide moiety to achieve selectivity and high affinity for specific receptors or enzymes. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands is reported, where the variability of substituents at the 3-position was investigated . This suggests that a similar approach could be used for the synthesis of N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, with careful selection of substituents to target the desired biological activity.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The 3D-QSAR model proposed in the study of peripheral benzodiazepine receptor ligands indicates that the spatial arrangement of substituents on the acetamide moiety can significantly affect the interaction with the receptor . This information is valuable for understanding how the molecular structure of N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide might influence its binding affinity and selectivity.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their functional groups. The presence of an acetamide group suggests potential reactivity through nucleophilic acyl substitution reactions. The research on thiazolyl N-benzyl-substituted acetamide derivatives provides insights into the role of the pyridine ring and N-benzyl substitution in the inhibitory activity of Src kinase . By analogy, the benzofuro[3,2-d]pyrimidin moiety in the compound of interest may also play a significant role in its chemical reactivity and biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide are not directly reported, the properties of similar compounds can provide some predictions. Acetamide derivatives typically exhibit moderate to high solubility in polar organic solvents and may show varying solubility in water depending on the nature of the substituents. The presence of aromatic and heteroaromatic rings suggests that the compound may have significant UV absorbance, which could be utilized in spectroscopic analysis. The biological evaluation of related compounds also indicates that these molecules can cross cell membranes and exhibit biological activity, which is an important consideration for drug design .

Aplicaciones Científicas De Investigación

Anticancer Activity

N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide and related compounds have been explored for their potential anticancer activities. For instance, derivatives synthesized from aryloxy groups attached to the C2 of the pyrimidine ring displayed appreciable cancer cell growth inhibition against a range of cancer cell lines, including HOP-92, NCI-H226, SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468, highlighting their potential as new anticancer agents (Al-Sanea et al., 2020).

Imaging and Diagnostic Applications

Compounds structurally related to N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide have been used in the development of diagnostic tools, such as radioligands for imaging with positron emission tomography (PET). For example, DPA-714, a compound designed with a fluorine atom allowing labeling with fluorine-18, showed promise for in vivo imaging of the translocator protein (18 kDa), an early biomarker of neuroinflammatory processes (Dollé et al., 2008).

Src Kinase Inhibitory and Anticancer Activities

N-benzyl substituted acetamide derivatives containing thiazole in lieu of pyridine, inspired by the structure of N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These derivatives showed significant inhibition of c-Src kinase and exhibited notable inhibition of cell proliferation in various cancer cell lines, such as human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells (Fallah-Tafti et al., 2011).

Antimicrobial Activity

Additionally, related chemical structures have been investigated for their antimicrobial properties. Novel heterocyclic compounds incorporating the antipyrine moiety have shown promising antimicrobial activity, suggesting a potential application in treating bacterial infections (Bondock et al., 2008).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-acetamidophenylhydrazine with 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride in the presence of a base, followed by acetylation of the resulting product.", "Starting Materials": [ "4-acetamidophenylhydrazine", "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride", "Base", "Acetic anhydride", "Acetic acid", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 4-acetamidophenylhydrazine in chloroform and add a base (such as sodium bicarbonate) to the solution.", "Step 2: Add 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting product and wash with water.", "Step 4: Acetylate the product by dissolving it in acetic anhydride and acetic acid, and stirring at room temperature for several hours.", "Step 5: Filter the product and wash with water.", "Step 6: Recrystallize the product from a suitable solvent to obtain N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |

Número CAS |

877656-59-2 |

Nombre del producto |

N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |

Fórmula molecular |

C26H20N4O5 |

Peso molecular |

468.469 |

Nombre IUPAC |

N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |

InChI |

InChI=1S/C26H20N4O5/c1-16(31)27-17-11-13-18(14-12-17)28-22(32)15-29-23-20-9-5-6-10-21(20)35-24(23)25(33)30(26(29)34)19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,27,31)(H,28,32) |

Clave InChI |

BGWVQFXIJXKZRH-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2522660.png)

![2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole](/img/structure/B2522661.png)

![{6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2522662.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(2-{4-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2522663.png)

![(Z)-ethyl 2-(2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2522668.png)

![1-[5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2522676.png)

![Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2522681.png)